molecular formula C19H18F4N6O B2530983 3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034294-96-5

3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2530983
CAS RN: 2034294-96-5
M. Wt: 422.388
InChI Key: HPDSFLWBFZKXDP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a triazolo ring . It’s also known as Fezolinetant, an inhibitor of the Neurokinin Receptor .


Synthesis Analysis

The synthesis of similar triazole compounds often involves multi-component reactions . For instance, a method for constructing 3-trifluoromethyl-1,2,4-triazoles involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a triazolo ring, both of which are five-membered rings containing nitrogen atoms . The compound also contains a fluorophenyl group and a trifluoromethyl group .


Chemical Reactions Analysis

Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules .

Scientific Research Applications

Enaminones as Building Blocks

Enaminones are pivotal in synthesizing a diverse array of heterocyclic compounds, including azolopyrimidines, azolopyridines, and quinolines, which hold significant potential in medicinal chemistry and materials science. The reaction of enaminones with aminoheterocycles demonstrates a route to synthesize these complex structures, offering a foundation for exploring new chemical entities with potential biological activities (Almazroa, Elnagdi, & El‐Din, 2004).

Molecular Probes for Receptors

Derivatives similar to the compound , such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, have been identified as high-affinity antagonists for specific receptors, like the A2A adenosine receptor. These compounds serve as molecular probes for studying receptor interactions, contributing to the development of therapeutic agents and the understanding of receptor signaling pathways (Kumar et al., 2011).

Antitumor and Antimicrobial Activities

The incorporation of the pyrazole and triazolo-pyrimidine scaffolds into new compounds has shown promising antitumor and antimicrobial activities. This highlights the potential of these compounds in developing new therapies for cancer and infectious diseases, offering insights into the structure-activity relationships essential for drug discovery (Riyadh, 2011).

Synthesis and Structural Analysis

The synthesis of fluorinated pyrazoles and pyrimidines, including the specific functionalization at certain positions, plays a crucial role in creating compounds with potential biological activities. The structural analysis and crystalline properties of these compounds contribute to the understanding of their chemical behavior and interaction with biological targets (Liu et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound isn’t provided, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

The broad-spectrum pharmaceutical activity of 3-trifluoromethyl-1,2,4-triazoles offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N6O/c1-28-15(9-14(27-28)11-2-4-13(20)5-3-11)18(30)24-10-17-26-25-16-8-12(19(21,22)23)6-7-29(16)17/h2-5,9,12H,6-8,10H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDSFLWBFZKXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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